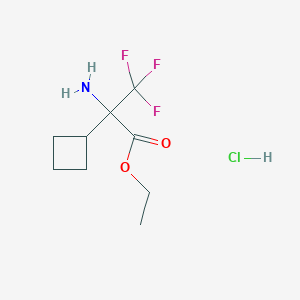

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride

Description

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride (CAS: 1955519-95-5) is a fluorinated amino ester hydrochloride with a cyclobutyl substituent on the α-carbon. This compound is primarily used in research and development for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2.ClH/c1-2-15-7(14)8(13,9(10,11)12)6-4-3-5-6;/h6H,2-5,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUDETZFEQWSOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCC1)(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955519-95-5 | |

| Record name | ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride (CAS No. 1955519-95-5) is a fluorinated compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview of its properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C₉H₁₅ClF₃N₁O₂

- Molecular Weight: 239.67 g/mol

- InChI Key: YWAYOSHSFQETOD-UHFFFAOYSA-N

Physical Properties:

- Appearance: White to off-white powder

- Solubility: Soluble in organic solvents; limited water solubility

- Stability: Stable under recommended storage conditions

This compound exhibits biological activity primarily through modulation of neurotransmitter systems and potential interactions with specific receptors. Research indicates that fluorinated compounds can enhance binding affinity and selectivity towards certain biological targets due to the unique electronic properties imparted by fluorine atoms.

Pharmacological Effects

-

Neurotransmitter Modulation:

- Studies suggest that this compound may influence neurotransmitter release and uptake, particularly in the context of amino acid neurotransmitters.

- Potential applications include treatment strategies for neurological disorders.

-

Antimicrobial Activity:

- Preliminary studies indicate that this compound has antimicrobial properties against certain bacterial strains.

- The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Toxicological Profile

The compound is classified with specific hazard statements:

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

These classifications necessitate careful handling and further investigation into the safety profile for therapeutic use.

Table of Biological Activities

Notable Research Studies

-

Antimicrobial Efficacy Study:

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various pathogens. Results showed significant activity against Gram-positive bacteria, indicating potential for development as an antibacterial agent. -

Neuropharmacological Investigation:

Research conducted at a leading pharmacology institute examined the effects on neurotransmitter systems in animal models. The findings indicated increased GABAergic activity, suggesting potential applications in anxiety disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Cycloalkyl vs. Aromatic or Linear Chains

a) Cyclobutyl vs. Cyclopropyl Substituents

- Target Compound (CAS 1955519-95-5) : The cyclobutyl group introduces moderate ring strain and increased steric bulk compared to smaller rings.

- Cyclopropyl Analog (CAS 1989672-66-3): Features a cyclopropyl group, which has higher ring strain but less steric hindrance than cyclobutyl. Molecular weight: 211.18 (C₈H₁₂F₃NO₂) .

- Impact : The cyclobutyl group may enhance binding affinity in biological systems due to its intermediate size and conformational rigidity .

b) Non-Cyclic Analog (CAS 193140-71-5)

- Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride: Lacks the cyclobutyl group, resulting in reduced steric bulk. Molecular weight: 207.58 (C₅H₈F₃NO₂•HCl), melting point: ~149°C (decomposition) .

- Impact : Lower molecular weight and simpler structure improve solubility in polar solvents but may reduce target specificity .

Fluorination Patterns

a) Trifluoro vs. Difluoro Substituents

- Target Compound : The trifluoromethyl group (-CF₃) provides strong electron-withdrawing effects and metabolic stability.

- Difluoro Cyclobutyl Analog (CAS 2305255-57-4): Contains a 3,3-difluorocyclobutyl group, reducing electronegativity but maintaining some steric effects. Molecular formula: C₉H₁₅F₂NO₂ .

- Impact : Trifluoromethyl groups enhance resistance to oxidative metabolism, making the target compound more suitable for long-acting formulations .

Ester Group Variations

a) Ethyl vs. Methyl Esters

- Target Compound : Ethyl ester balances lipophilicity and solubility.

- Methyl Ester (CAS 134297-36-2): Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride has a molecular weight of 193.55 (C₄H₇F₃NO₂•HCl) .

- Impact : Ethyl esters generally exhibit slower hydrolysis rates in vivo, extending half-life compared to methyl esters .

Aromatic vs. Alicyclic Substituents

- Phenyl-Substituted Analog (CAS 63060-94-6): (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride replaces cyclobutyl with a phenyl group. Molecular weight: 229.7 (C₁₁H₁₆ClNO₂) .

Molecular Weight and Stability

| Compound (CAS) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Target (1955519-95-5) | C₉H₁₄F₃NO₂•HCl (est.) | ~225.6 (est.) | Cyclobutyl, -CF₃, ethyl ester |

| Cyclopropyl Analog (1989672-66-3) | C₈H₁₂F₃NO₂ | 211.18 | Cyclopropyl, -CF₃, ethyl ester |

| Non-Cyclic (193140-71-5) | C₅H₈F₃NO₂•HCl | 207.58 | Linear chain, -CF₃, ethyl ester |

| Difluoro Cyclobutyl (2305255-57-4) | C₉H₁₅F₂NO₂ | 207.22 | 3,3-Difluorocyclobutyl, ethyl ester |

Q & A

Q. What are the recommended storage conditions for Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride to ensure stability?

The compound should be stored at -20°C in a dry, dark, and sealed environment to prevent degradation. Moisture and light exposure can hydrolyze the ester group or destabilize the trifluoromethyl moiety. For long-term stability, use airtight containers with desiccants and monitor storage conditions regularly .

Q. What synthetic methodologies are reported for preparing this compound?

While direct synthesis protocols for this specific compound are not detailed in the provided evidence, analogous trifluoromethylated amino esters are synthesized via:

- Diazo compound reactions : Ethyl 2-diazo-3,3,3-trifluoropropanoate derivatives undergo cyclopropanation or cycloaddition with cyclobutyl precursors under thermal or catalytic conditions .

- Chiral resolution : Racemic mixtures of amino esters can be resolved using chiral HPLC or enzymatic methods, as seen in structurally related compounds like L-cysteine ethyl ester hydrochloride .

Q. How can researchers characterize the compound’s purity and structural integrity?

Key analytical techniques include:

- NMR spectroscopy : and NMR to confirm the presence of the cyclobutyl, trifluoromethyl, and ethyl ester groups.

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 207.57 g/mol for related hydrochlorides) .

- X-ray crystallography : For resolving stereochemical ambiguities, as demonstrated in studies of trifluoropropanoate derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point)?

When physical data (e.g., melting point) are unavailable, employ:

- Differential Scanning Calorimetry (DSC) : To determine thermal transitions.

- Dynamic Vapor Sorption (DVS) : To assess hygroscopicity, which impacts observed melting behavior.

- Cross-validation : Compare with structurally similar compounds (e.g., Ethyl 2-amino-3-cyclohexylpropanoate hydrochloride) to infer trends .

Q. What strategies mitigate racemization during synthesis of the chiral amino ester moiety?

To preserve stereochemical integrity:

- Low-temperature reactions : Conduct acylations or esterifications below 0°C to minimize epimerization.

- Enantioselective catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) for asymmetric synthesis, as seen in ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate hydrochloride preparations .

- In situ protection : Employ temporary protecting groups (e.g., Boc) for the amino group during reactive steps .

Q. How does the cyclobutyl group influence reactivity in nucleophilic substitution reactions?

The cyclobutyl ring introduces steric strain and electronic effects :

- Steric hindrance : Reduces nucleophilic attack at the β-carbon, favoring alternative reaction pathways (e.g., ring-opening via acid catalysis).

- Conformational rigidity : May stabilize transition states in cycloaddition reactions, as observed in studies of (Z)-2-(2-chloro-3,3,3-trifluoroprop-1-enyl) derivatives .

Q. What advanced techniques resolve stereochemical conflicts in trifluoromethylated compounds?

- Vibrational Circular Dichroism (VCD) : To assign absolute configurations of chiral centers.

- Solid-State NMR : For analyzing crystalline forms and hydrogen-bonding networks, critical for hydrochloride salts.

- Computational modeling : DFT calculations to predict NMR shifts and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.